Bromo-PEG2-acetic acid

PROTAC degradation efficiency PEG linker length optimization BET bromodomain

Bromo-PEG2-acetic acid (CAS: 2409962-85-0) is a heterobifunctional, PEGylated crosslinker featuring a terminal bromide group and a terminal carboxylic acid separated by a diethylene glycol spacer. With a molecular formula of C₆H₁₁BrO₄ and a molecular weight of 227.05 g/mol, the compound belongs to the PEG class of PROTAC linkers and serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugation applications requiring ligation between nucleophiles and carboxyl-directed coupling partners.

Molecular Formula C6H11BrO4
Molecular Weight 227.05 g/mol
Cat. No. B8233495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-acetic acid
Molecular FormulaC6H11BrO4
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC(COCC(=O)O)OCCBr
InChIInChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
InChIKeyYGRSFPDJSXXMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-acetic Acid for PROTAC Synthesis and Bioconjugation: Key Characteristics and Procurement Specifications


Bromo-PEG2-acetic acid (CAS: 2409962-85-0) is a heterobifunctional, PEGylated crosslinker featuring a terminal bromide group and a terminal carboxylic acid separated by a diethylene glycol spacer [1]. With a molecular formula of C₆H₁₁BrO₄ and a molecular weight of 227.05 g/mol, the compound belongs to the PEG class of PROTAC linkers and serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugation applications requiring ligation between nucleophiles and carboxyl-directed coupling partners . The hydrophilic PEG2 spacer enhances aqueous solubility, while the bromide functions as an excellent leaving group for nucleophilic substitution reactions with thiols or amines .

Why Generic Substitution Fails: Critical Dependence of PROTAC Degradation Efficiency on PEG Linker Length


PEG-based linkers are not interchangeable passive tethers; linker length functions as a conformational tuner that directly governs ternary complex stability, degradation efficiency, and even degradation selectivity in PROTAC applications [1]. Systematic comparisons across multiple chemical series have established that cellular degradation activity exhibits pronounced length dependence, with specific E3 ligase-target pairs requiring optimal linker lengths—or 'sweet spots'—for productive ubiquitination [2]. In one parallel comparison of VHL-recruiting BET PROTACs, the PEG-3 linker demonstrated significantly higher degradation efficiency than PEG-2 across two distinct chemical series (triazolodiazepine and tetrahydroquinoline), underscoring that the shorter PEG-2 unit cannot be generically substituted for longer homologues without risking complete loss of activity . Furthermore, recent studies reveal that PEG-2-containing PROTACs may produce unexpected degradation outcomes—including neosubstrate degradation—that differ qualitatively from longer PEG variants, making linker length selection a binary determinant of biological outcome rather than a continuous optimization parameter [3].

Bromo-PEG2-acetic Acid Quantitative Evidence Guide: Comparative Performance Data vs. PEG3, PEG4, and Alkyl Linkers


PEG2 vs. PEG3 vs. PEG4 Linker Length: Quantified Degradation Efficiency Differential in BET PROTACs

In a head-to-head comparison of VHL-recruiting PROTACs targeting BET bromodomains, the PEG3-linked construct demonstrated markedly superior degradation efficiency compared to both PEG2- and PEG4-linked analogs . The study evaluated PROTACs across two distinct chemical series (triazolodiazepine-based JQ1 derivatives and tetrahydroquinoline-based I-BET726 derivatives), with both series consistently showing the activity rank order PEG-3 > PEG-4 ≫ PEG-2. This quantitative trend establishes that the PEG2 unit represents a distinct performance class with substantially reduced degradation capacity in this E3 ligase-target pair context .

PROTAC degradation efficiency PEG linker length optimization BET bromodomain

PEG2 Linker Confers Distinct Neosubstrate Degradation Profile: GSPT1 Degradation as a Function of PEG Length

A systematic study of Retro-2-based PROTACs incorporating variable-length PEG linkers (PEG-2, PEG-3, PEG-4, PEG-8) revealed that PEG-2-containing molecules uniquely degrade the translation termination factor GSPT1, whereas longer PEG variants did not produce this neosubstrate degradation outcome [1]. This represents the first demonstration that GSPT1 degradation depends on the length of the flexible PEG chain linker. Notably, the intended target protein (Sec16A/ASNA1) was not degraded by any linker variant, indicating that the PEG2-specific GSPT1 degradation arises from a distinct ternary complex geometry achievable only with the shorter spacer [2].

GSPT1 degradation neosubstrate recruitment PROTAC linker length

Bromo-PEG2-acetic Acid vs. Bromoacetamido-PEG2-acid: Differentiated Reactivity and Conjugation Stability

Bromo-PEG2-acetic acid (MW 227.05) differs fundamentally from Bromoacetamido-PEG2-acid (MW 298.13, CAS 1415800-44-0) in both molecular architecture and conjugation chemistry . The former contains a bromide directly attached to the PEG terminus (bromoethoxy group), suitable for nucleophilic substitution with amines and thiols. The latter incorporates a bromoacetamide moiety, which provides a superior leaving group specifically optimized for cysteine thiol labeling and capping applications . This structural divergence creates distinct reaction kinetics and conjugate stability profiles: the acetamide linkage in Bromoacetamido-PEG2-acid yields stable thioether conjugates with cysteine residues, whereas Bromo-PEG2-acetic acid generates ether-linked conjugates when reacting with thiol nucleophiles [1].

bioconjugation thiol labeling amide coupling

Physicochemical Differentiation: PEG2 Length Provides Optimal Balance of Solubility vs. Minimal Molecular Weight

Bromo-PEG2-acetic acid (MW 227.05, LogP 0.3) occupies a distinct physicochemical niche among bromo-functionalized PEG linkers . The PEG2 spacer provides sufficient hydrophilicity to enhance aqueous solubility—a property conferred by the diethylene glycol backbone—while maintaining the lowest molecular weight among commercially available bromo-PEG-carboxylic acid homologues . This balance is particularly relevant for applications where minimal linker mass is desirable to preserve ligand binding affinity or cellular permeability. The LogP value of 0.3 indicates favorable partitioning between aqueous and organic phases, facilitating both aqueous bioconjugation reactions and organic synthesis workflows [1].

PEG linker physicochemical properties solubility enhancement molecular weight optimization

Bromo-PEG2-acetic Acid: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Library Design Requiring Intentional PEG2-Specific Degradation Outcomes

Based on evidence that PEG-2-containing PROTACs produce distinct neosubstrate degradation profiles (e.g., GSPT1 degradation) not observed with longer PEG linkers, Bromo-PEG2-acetic acid should be prioritized in PROTAC library synthesis when the research objective is to intentionally recruit GSPT1 or to explore PEG2-specific ternary complex geometries [1]. This scenario is particularly relevant for chemical biology investigations of neosubstrate recruitment mechanisms and for campaigns where PEG2 length is hypothesized to enable degradation of targets with sterically constrained binding pockets. Conversely, for campaigns seeking maximal degradation efficiency of BET family proteins, the evidence indicates that PEG3-based linkers outperform PEG2, and Bromo-PEG2-acetic acid would not be the optimal choice .

Minimal Molecular Weight Bioconjugation for Small-Molecule Probes and Affinity Preservation

Bromo-PEG2-acetic acid (MW 227.05, LogP 0.3) is the preferred bromo-functionalized PEG-carboxylic acid linker when minimizing total conjugate molecular weight is critical for preserving small-molecule binding affinity or optimizing cellular permeability [1]. The PEG2 unit provides the smallest possible PEG spacer footprint while still offering enhanced aqueous solubility over purely alkyl linkers. This scenario applies to the synthesis of small-molecule PROTACs targeting proteins with shallow or sterically sensitive binding pockets, fluorescent probes where linker mass could interfere with target engagement, and any bioconjugation application where the linker must not dominate the physicochemical properties of the final conjugate .

Dual-Functional Bioconjugation Requiring Orthogonal Bromide and Carboxylic Acid Reactivity

Bromo-PEG2-acetic acid is optimized for sequential bioconjugation workflows requiring: (1) nucleophilic substitution at the bromide terminus (with thiols or amines) followed by (2) carboxyl-directed amide coupling (via EDC/HATU activation) with amine-containing biomolecules [1]. This orthogonal reactivity distinguishes Bromo-PEG2-acetic acid from Bromoacetamido-PEG2-acid, which is specialized for cysteine-specific labeling. The PEG2 spacer length provides sufficient separation between the two reactive termini to minimize steric interference during sequential conjugation steps, while the hydrophilic PEG backbone maintains conjugate solubility throughout multi-step synthetic procedures . Procurement should prioritize Bromo-PEG2-acetic acid when general nucleophile conjugation (not cysteine-specific labeling) is required alongside carboxylic acid functionality .

Antibody-Drug Conjugate (ADC) Linker Building Block for Payload Attachment

Bromo-PEG2-acetic acid serves as a building block for ADC linker-payload constructs, where the bromide terminus enables attachment to thiol-containing payloads (e.g., cysteine-modified toxins) and the carboxylic acid facilitates subsequent conjugation to antibody lysine residues or linker extension [1]. The PEG2 spacer provides minimal steric bulk while maintaining adequate solubility for aqueous conjugation conditions. For ADC applications requiring longer spacer arms to accommodate large antibody-payload distances, longer PEG homologues (PEG4, PEG6, PEG8) should be considered; however, when minimal linker footprint is desired to preserve payload potency or when the antibody conjugation site is surface-exposed and sterically accessible, Bromo-PEG2-acetic acid represents the optimal PEG-based heterobifunctional crosslinker .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG2-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.